4-O-Benzyl-D-galactal
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Overview
Description
4-O-Benzyl-D-galactal: is a carbohydrate intermediate utilized in the synthesis of a diverse line of pharmaceuticals and natural products. It is a derivative of D-galactal, where the hydroxyl group at the fourth position is replaced by a benzyl group. This compound is known for its significant potential in various chemical syntheses due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 4-O-Benzyl-D-galactal typically involves the benzylation of D-galactal. One common method includes dissolving D-galactal in dry dimethylformamide (DMF) and adding sodium hydride (NaH) in portions while maintaining the temperature between 0°C to 5°C. The mixture is then stirred for half an hour .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale benzylation reactions under controlled conditions to ensure high yield and purity. The use of protective groups and catalysts may also be employed to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 4-O-Benzyl-D-galactal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols.
Scientific Research Applications
4-O-Benzyl-D-galactal is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block for the synthesis of complex carbohydrates and glycosides.
Biology: It is used in the study of carbohydrate-protein interactions and enzyme mechanisms.
Medicine: The compound is a precursor in the synthesis of various pharmaceuticals, including antibiotics and anticancer agents.
Industry: It is utilized in the production of natural products and other chemical intermediates.
Mechanism of Action
The mechanism of action of 4-O-Benzyl-D-galactal involves its ability to participate in glycosylation reactions. The benzyl group at the fourth position enhances its reactivity, allowing it to form glycosidic bonds with other molecules. This reactivity is crucial in the synthesis of oligosaccharides and other complex carbohydrates.
Comparison with Similar Compounds
3,4,6-Tri-O-benzyl-D-galactal: Another benzylated derivative of D-galactal, used in similar applications.
2,6-Anhydro-5-deoxy-3-O-(phenylmethyl)-D-arabino-hex-5-enitol: A related compound with different substitution patterns.
Uniqueness: 4-O-Benzyl-D-galactal is unique due to its specific substitution at the fourth position, which imparts distinct reactivity and makes it particularly useful in the synthesis of glycosides and other carbohydrate derivatives.
Properties
Molecular Formula |
C13H16O4 |
---|---|
Molecular Weight |
236.26 g/mol |
IUPAC Name |
(2R,3R,4R)-2-(hydroxymethyl)-3-phenylmethoxy-3,4-dihydro-2H-pyran-4-ol |
InChI |
InChI=1S/C13H16O4/c14-8-12-13(11(15)6-7-16-12)17-9-10-4-2-1-3-5-10/h1-7,11-15H,8-9H2/t11-,12-,13-/m1/s1 |
InChI Key |
OIWQZGBSQDJVJN-JHJVBQTASA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CO[C@@H]2[C@@H](C=CO[C@@H]2CO)O |
Canonical SMILES |
C1=CC=C(C=C1)COC2C(C=COC2CO)O |
Origin of Product |
United States |
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